molecular formula C31H29NO4 B14277137 Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- CAS No. 159595-92-3

Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-

Cat. No.: B14277137
CAS No.: 159595-92-3
M. Wt: 479.6 g/mol
InChI Key: JPUIWORCIIRWJP-UHFFFAOYSA-N
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Description

Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- is a complex organic compound that belongs to the class of naphthopyrans. Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound is notable for its unique structure, which includes a morpholine ring and two methoxyphenyl groups attached to a naphthopyran core.

Preparation Methods

The synthesis of Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- typically involves several steps:

Chemical Reactions Analysis

Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- primarily involves its photochromic and mechanochromic properties:

    Photochromic Mechanism: Upon UV light irradiation, the closed form of the naphthopyran ring opens to form the transoid-cis and transoid-trans forms.

    Mechanochromic Mechanism: Mechanical force causes the ring-opening reaction, leading to the formation of colored merocyanine dyes.

Properties

CAS No.

159595-92-3

Molecular Formula

C31H29NO4

Molecular Weight

479.6 g/mol

IUPAC Name

4-[3,3-bis(4-methoxyphenyl)benzo[f]chromen-6-yl]morpholine

InChI

InChI=1S/C31H29NO4/c1-33-24-11-7-22(8-12-24)31(23-9-13-25(34-2)14-10-23)16-15-28-26-5-3-4-6-27(26)29(21-30(28)36-31)32-17-19-35-20-18-32/h3-16,21H,17-20H2,1-2H3

InChI Key

JPUIWORCIIRWJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C=CC3=C(O2)C=C(C4=CC=CC=C34)N5CCOCC5)C6=CC=C(C=C6)OC

Origin of Product

United States

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